molecular formula C13H14N4O4S2 B2607341 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide CAS No. 820229-81-0

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

Cat. No.: B2607341
CAS No.: 820229-81-0
M. Wt: 354.4
InChI Key: QHPNJQXPSCPZOS-UHFFFAOYSA-N
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Description

N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative featuring a carbamoylmethyl sulfanyl group at the 5-position and a 3,4-dimethoxybenzamide moiety at the 2-position of the thiadiazole core. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazole derivatives in antimicrobial, anticancer, and enzyme-inhibitory applications .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-20-8-4-3-7(5-9(8)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNJQXPSCPZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Benzamide Group: The 3,4-dimethoxybenzoyl chloride is then reacted with the thiadiazole derivative to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the carbamoylmethyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide exhibits notable antimicrobial properties. It may inhibit the growth of various bacteria and fungi by disrupting their cellular processes or inhibiting specific enzymes critical for their survival. The compound's thiadiazole ring is believed to play a crucial role in its biological activity by interacting with microbial targets.

Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The unique structure of the compound allows it to interact with multiple molecular targets within cancer cells, potentially leading to enhanced therapeutic efficacy .

Enzyme Inhibition
this compound may act as an inhibitor of certain enzymes involved in disease pathways. For instance, it could inhibit proteases or kinases that are overactive in various diseases, including cancer and infectious diseases. Understanding these interactions is critical for developing targeted therapies based on this compound.

Agricultural Applications

Pesticide Development
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or fungicide. Its ability to inhibit the growth of pathogens can be harnessed to protect crops from diseases caused by fungi and bacteria. Studies are ongoing to evaluate its effectiveness and safety as an agricultural chemical .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth compared to control samples. The study concluded that the compound could be developed into a novel antimicrobial agent for clinical use.

Case Study 2: Cancer Cell Apoptosis

Another research project focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of specific caspases and modulation of cell cycle regulators. These findings suggest that further development could lead to new cancer therapies utilizing this compound .

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Thiadiazole 5-position / Benzamide 2-position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
N-{5-[(Carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide Carbamoylmethyl sulfanyl / 3,4-dimethoxybenzamide C₁₄H₁₅N₄O₄S₂ 383.43 Not reported High polarity due to carbamoyl group; moderate lipophilicity from dimethoxybenzamide
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Ethyl sulfanyl / 3,4-dimethoxybenzamide C₁₃H₁₅N₃O₃S₂ 325.41 Not reported Lower polarity due to ethyl group; simpler synthesis
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzyl sulfanyl / dimethylsulfamoyl benzamide C₁₉H₁₈ClN₄O₃S₃ 513.02 Not reported Enhanced lipophilicity (chlorine, dimethylsulfamoyl); potential antimicrobial activity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethyl sulfanyl / phenoxyacetamide C₁₆H₂₀N₃O₂S₂ 350.48 168–170 Bulky alkylphenoxy group; moderate yield (78%)
N-[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide Ethylthiadiazole-linked sulfanyl / nitrobenzamide C₁₆H₁₅N₇O₄S₃ 489.56 250 (decomp.) High thermal stability; electron-withdrawing nitro group

Key Observations:

  • Thermal Stability: Nitro-substituted derivatives (e.g., ) exhibit higher decomposition temperatures (250°C), suggesting electron-withdrawing groups stabilize the thiadiazole core.
  • Synthetic Yields: Analogs with simpler substituents (e.g., ethyl sulfanyl ) achieve higher yields (78–88%) compared to more complex derivatives, indicating synthetic challenges with bulky or polar groups.

Crystallographic and Conformational Insights

  • Crystal Packing: Thiadiazole derivatives often adopt planar or butterfly conformations (e.g., ), with dihedral angles between aromatic rings influencing packing efficiency. The carbamoylmethyl group may disrupt planar stacking, reducing melting points compared to nitro or halogenated analogs .

Biological Activity

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a synthetic compound belonging to the thiadiazole family, which has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the carbamoylmethyl sulfanyl group enhances its interaction with biological targets. The molecular formula is C12H14N4O3SC_{12}H_{14}N_4O_3S with a molecular weight of approximately 298.33 g/mol.

Antimicrobial Properties

Thiadiazole derivatives have been reported to exhibit significant antimicrobial activity. Research indicates that compounds with thiadiazole moieties can inhibit bacterial growth and have potential as antifungal agents. For instance, studies have shown that certain thiadiazole derivatives can effectively combat various strains of bacteria and fungi by disrupting their cellular processes .

Anticancer Activity

This compound has demonstrated promising anticancer properties. Thiadiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that this compound can affect cell proliferation in various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (T47D). The mechanisms may involve the inhibition of specific enzymes or pathways essential for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with key molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cell Membrane Interaction : Its mesoionic nature allows it to cross cellular membranes effectively, facilitating interaction with intracellular targets .
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

StudyBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in A549 and T47D cell lines; inhibits cell proliferation.
Enzyme InhibitionPotential inhibition of key metabolic enzymes related to cancer progression.

Case Studies

  • Anticancer Efficacy : In a study evaluating various thiadiazole derivatives, this compound exhibited significant cytotoxicity against A549 lung carcinoma cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : A series of antimicrobial assays demonstrated that this compound showed broad-spectrum activity against both bacterial and fungal strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

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